molecular formula C7H7F2NO B13155500 3-(Aminomethyl)-2,6-difluorophenol

3-(Aminomethyl)-2,6-difluorophenol

Cat. No.: B13155500
M. Wt: 159.13 g/mol
InChI Key: ARLSXSJLCYMMDM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,6-difluorophenol is an organic compound characterized by the presence of an aminomethyl group attached to a difluorophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,6-difluorophenol typically involves the introduction of an aminomethyl group to a difluorophenol precursor. One common method involves the reaction of 2,6-difluorophenol with formaldehyde and ammonia or a primary amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the temperature is usually maintained between 50-100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenols.

Scientific Research Applications

3-(Aminomethyl)-2,6-difluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,6-difluorophenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The difluorophenol moiety can participate in various chemical reactions, modulating the compound’s overall effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of fluorine.

    3-(Aminomethyl)-2,6-dibromophenol: Bromine atoms replace the fluorine atoms.

    3-(Aminomethyl)-2,6-diiodophenol: Iodine atoms are present instead of fluorine.

Uniqueness

3-(Aminomethyl)-2,6-difluorophenol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms can enhance the compound’s stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

3-(aminomethyl)-2,6-difluorophenol

InChI

InChI=1S/C7H7F2NO/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2,11H,3,10H2

InChI Key

ARLSXSJLCYMMDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)F)O)F

Origin of Product

United States

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